Irinotecan hydrochloride is a semi-synthetic water-soluble analog of camptothecin. [] It is classified as a topoisomerase I inhibitor, a type of anticancer drug. [, ] Its role in scientific research involves investigating its potential in various drug delivery systems, exploring its stability and compatibility with other drugs, and studying its degradation behavior. [, , , , , ]
Irinotecan hydrochloride is a semisynthetic derivative of camptothecin, primarily used in the treatment of various cancers, particularly colorectal cancer. It functions as a topoisomerase I inhibitor, disrupting DNA replication and transcription, which ultimately leads to cell death. The compound is marketed under various brand names, including Camptosar.
Irinotecan hydrochloride is derived from the natural alkaloid camptothecin, which is extracted from the bark of the Chinese tree Camptotheca acuminata. The compound was developed in the 1980s and has since become a crucial part of cancer chemotherapy regimens.
Irinotecan hydrochloride is classified as an antineoplastic agent. It falls under the category of topoisomerase inhibitors, specifically targeting topoisomerase I, an enzyme critical for DNA replication processes.
The synthesis of irinotecan hydrochloride involves several steps, starting from 7-ethyl-10-hydroxycamptothecin. Various methods have been reported for its synthesis:
A notable synthesis route involves heating a mixture of irinotecan hydrochloride with water and ethanol at 75-80°C, followed by cooling and crystallization to obtain the trihydrate form with an 87% yield .
Irinotecan hydrochloride has a molecular formula of C33H45ClN4O9 and a molecular weight of 677.18 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.
Irinotecan hydrochloride undergoes various chemical reactions during its synthesis and application:
Irinotecan exerts its anticancer effects primarily through inhibition of topoisomerase I. This enzyme facilitates DNA unwinding during replication; by binding to the enzyme-DNA complex, irinotecan stabilizes it, preventing DNA re-ligation and leading to double-strand breaks during replication.
The mechanism can be summarized as follows:
Data indicates that irinotecan's effectiveness can be influenced by genetic polymorphisms in enzymes involved in its metabolism, such as UDP-glucuronosyltransferases .
Relevant analyses indicate that irinotecan hydrochloride maintains stability under controlled conditions but may degrade when exposed to extreme pH levels or light .
Irinotecan hydrochloride is primarily used in oncology for:
Recent studies also focus on enhancing delivery systems for irinotecan, such as nanoparticle formulations aimed at improving bioavailability and reducing side effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: